molecular formula C9H7ClF2N2O B15128459 3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

3-Chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

Cat. No.: B15128459
M. Wt: 232.61 g/mol
InChI Key: IYGMKLLOWIPXFN-DAXSKMNVSA-N
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Description

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is a chemical compound that features a chloro group, two fluorine atoms, and a hydroxyprop-2-enimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent and a base such as triethylamine to facilitate the reaction . The reaction conditions often require careful temperature control and monitoring to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(2,6-difluorophenyl)-N’-hydroxyprop-2-enimidamide
  • 3-Chloro-3-(2,4-difluorophenyl)-4-methoxybenzamide

Uniqueness

3-Chloro-3-(2,4-difluorophenyl)-N’-hydroxyprop-2-enimidamide is unique due to its specific substitution pattern and the presence of both chloro and difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClF2N2O

Molecular Weight

232.61 g/mol

IUPAC Name

(Z)-3-chloro-3-(2,4-difluorophenyl)-N'-hydroxyprop-2-enimidamide

InChI

InChI=1S/C9H7ClF2N2O/c10-7(4-9(13)14-15)6-2-1-5(11)3-8(6)12/h1-4,15H,(H2,13,14)/b7-4-

InChI Key

IYGMKLLOWIPXFN-DAXSKMNVSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C(=C/C(=N/O)/N)/Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=CC(=NO)N)Cl

Origin of Product

United States

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